molecular formula C22H29N5O2 B2427724 1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 838865-50-2

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2427724
CAS RN: 838865-50-2
M. Wt: 395.507
InChI Key: LUNAPIQNCVVJLA-UHFFFAOYSA-N
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Description

“1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione” is a chemical compound with the molecular formula C13H19N5O2 . It is structurally derived from the xanthine scaffold .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 277.32 . Other physical and chemical properties such as melting point, boiling point, and density would need to be determined experimentally.

Scientific Research Applications

Psychotropic Potential and Receptor Affinity

One area of research has investigated derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones for their affinity and selectivity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors, highlighting their potential psychotropic activities. Studies have identified potent ligands displaying anxiolytic and antidepressant properties through various in vivo models, such as the forced swim (FST) and four-plate test (FPT) in mice. Modification of the arylalkyl/allyl substituent in position 7 of purine-2,6-dione opens possibilities for designing new serotonin (5-HT) ligands with reduced molecular weight and preserved π electron system (Chłoń-Rzepa et al., 2013).

Antioxidant and DNA Cleavage Activities

Another line of research has explored coumarin-purine hybrids for their in vitro antioxidant activity and DNA cleavage capabilities. The synthesis of these hybrids, specifically 1,3-dimethyl-7-((substituted)-2-oxo-2H-chromen-4-yl)methyl)-1H-purine-2,6(3H,7H)-dione derivatives, was facilitated by microwave-assisted protocols. Among these, certain compounds demonstrated excellent DPPH scavenging activity, with structural elucidation and theoretical calculations (DFT) providing insight into their potential as antioxidant agents (Mangasuli et al., 2019).

Analgesic and Anti-inflammatory Properties

Further studies have focused on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives for their analgesic and anti-inflammatory effects. Through pharmacological evaluations in in vivo models, several compounds were identified with significant activity, showing promise as new classes of analgesic and anti-inflammatory agents. Notably, benzylamide and 4-phenylpiperazinamide derivatives outperformed acetylsalicylic acid in efficacy, also inhibiting phosphodiesterase activity (Zygmunt et al., 2015).

properties

IUPAC Name

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-16-9-7-8-13-26(16)15-18-23-20-19(21(28)25(3)22(29)24(20)2)27(18)14-12-17-10-5-4-6-11-17/h4-6,10-11,16H,7-9,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNAPIQNCVVJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

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